molecular formula C8H8O3 B1673986 3-Methylsalicylic acid CAS No. 83-40-9

3-Methylsalicylic acid

Cat. No.: B1673986
CAS No.: 83-40-9
M. Wt: 152.15 g/mol
InChI Key: WHSXTWFYRGOBGO-UHFFFAOYSA-N
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Description

Hydroxytoluic acid, also known as 2-hydroxy-3-methylbenzoic acid, is an organic compound with the molecular formula C8H8O3. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group and a methyl group on the benzene ring. This compound is also referred to as cresotinic acid or homosalicylic acid .

Scientific Research Applications

Hydroxytoluic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

3-Methylsalicylic acid is an organic compound with the formula CH3C6H3(CO2H)(OH) . It is a derivative of salicylic acid and acts on human plasma by activating the fibrinolytic system, exhibiting significant fibrinolytic activity . Its functional groups include a carboxylic acid and a phenol group .

Mode of Action

It is known to interact with its targets in the human plasma, activating the fibrinolytic system . This activation leads to the breakdown of fibrin, a protein involved in blood clotting, thus exhibiting fibrinolytic activity .

Biochemical Pathways

Salicylic acid (SA) and its derivatives, including this compound, are synthesized from chorismate, which is derived from the shikimate pathway . In plants, SA plays a crucial role in regulating various biochemical and physiological processes . It stimulates the expression and activity of pathogenesis-related proteins, conferring resistance to pathogens .

Pharmacokinetics

It is known that salicylates, including methyl salicylate, are excreted by the kidneys as free salicylic acid (10%), salicyluric acid (75%), salicylic phenolic (10%) and acyl glucuronide (5%), and gentisic acid (less than 1%) . The plasma half-life for salicylate is 2 to 3 hours at low doses and about 12 hours at usual anti-inflammatory doses .

Result of Action

The primary result of the action of this compound is its fibrinolytic activity . By activating the fibrinolytic system in human plasma, it contributes to the breakdown of fibrin, a protein involved in blood clotting . This can help prevent or treat conditions related to blood clotting.

Safety and Hazards

3-Methylsalicylic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

Salicylic acid and methyl salicylate, which are closely related to 3-Methylsalicylic acid, are widely used for their keratolytic and anti-inflammatory actions, respectively. The current research focuses on both passive and active strategies, including emerging technologies employed to enhance skin permeation of these two salicylate compounds .

Relevant Papers The paper “Topical delivery of salicylates” provides a comprehensive review of the use of salicylates, including this compound, in topical applications . Another paper discusses a new 1:1 co-crystal of sulfamethazine and this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxytoluic acid can be synthesized through various methods. One common approach involves the reaction of acetophenols with iodine and pyridine, leading to the formation of hydroxybenzoic acids . Another method includes the hydrolysis of nitriles and the carboxylation of organometallic intermediates .

Industrial Production Methods: In industrial settings, hydroxytoluic acid is often produced through the carbonylation of toluene derivatives. This process involves the reaction of toluene with carbon monoxide in the presence of a catalyst, typically a transition metal complex, under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: Hydroxytoluic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroxybenzyl alcohols.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroxybenzyl alcohols

    Substitution: Various substituted benzoic acids

Comparison with Similar Compounds

  • Salicylic acid
  • Methylsalicylic acid
  • Homosalicylic acid

Hydroxytoluic acid stands out due to its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

2-hydroxy-3-methylbenzoic acid
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InChI

InChI=1S/C8H8O3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,9H,1H3,(H,10,11)
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InChI Key

WHSXTWFYRGOBGO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)O
Source PubChem
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Molecular Formula

C8H8O3
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DSSTOX Substance ID

DTXSID9038686
Record name 2-Hydroxy-3-methylbenzoic acid
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Molecular Weight

152.15 g/mol
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Physical Description

Dry Powder, White to slightly reddish odorless solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid
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Vapor Pressure

0.0000514 [mmHg]
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CAS No.

83-40-9
Record name 3-Methylsalicylic acid
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Synthesis routes and methods

Procedure details

3-methylanthranilic acid (12.5 g) was added slowly with stirring to sulfuric acid (61 ml: 7.5M) cooled to 0° C. A solution of sodium nitrite (5.7 g) in water (19 ml) was added dropwise maintaining the temperature below 5° C. The mixture was stirred for half an hour at room temperature and heated at 79-80° C. for one hour then cooled. Water was added and the mixture allowed to stand over the weekend. The mixture was filtered and the precipitate collected and washed with water. It was dissolved in ethyl acetate and the solution washed with water, stirred with barium chloride for 2 hours to remove any residual sulfuric acid, filtered, washed with water, dried and evaporated under reduced pressure to give 3-methylsalicylic acid, m.p. 160-2° C.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
Name
Quantity
19 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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